H-D-Glu-OMe H-D-Glu-OMe
Brand Name: Vulcanchem
CAS No.: 26566-13-2
VCID: VC0555601
InChI: InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
SMILES: COC(=O)C(CCC(=O)O)N
Molecular Formula: C6H11NO4
Molecular Weight: 161.16

H-D-Glu-OMe

CAS No.: 26566-13-2

Cat. No.: VC0555601

Molecular Formula: C6H11NO4

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

H-D-Glu-OMe - 26566-13-2

Specification

CAS No. 26566-13-2
Molecular Formula C6H11NO4
Molecular Weight 161.16
IUPAC Name (4R)-4-amino-5-methoxy-5-oxopentanoic acid
Standard InChI InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
Standard InChI Key SEWIYICDCVPBEW-SCSAIBSYSA-N
SMILES COC(=O)C(CCC(=O)O)N
Canonical SMILES COC(=O)C(CCC(=O)O)N

Introduction

Chemical Identity and Structure

H-D-Glu-OMe (H-D-Glu(OMe)-OH) is a modified form of D-glutamic acid with an esterified carboxyl group. The compound has several synonyms in scientific literature, including (2R)-2-amino-5-methoxy-5-oxopentanoic acid, D-glutamic acid gamma-methyl ester, and D-glutamic acid 5-methyl ester . The D-stereochemistry is significant as it represents the unnatural isomer of glutamic acid, distinguishing it from the more common L-glutamic acid found in proteins .

Chemical Properties

H-D-Glu-OMe exhibits specific chemical and physical properties that make it valuable for various applications. The compound appears as a white powder and has defined optical rotation characteristics . The table below summarizes the key chemical properties of H-D-Glu-OMe:

PropertyValue
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
Optical Rotation[α]D = -36 ± 2° (C=1 in H₂O)
Physical AppearanceWhite powder
CAS Number6461-04-7 / 26566-13-2
IUPAC Name(2R)-2-amino-5-methoxy-5-oxopentanoic acid

The compound contains an amino group at the alpha position, a free carboxylic acid group, and a methyl ester group at the gamma position of the glutamic acid backbone . This specific arrangement of functional groups makes it particularly useful for selective reactions in peptide synthesis and other chemical applications.

Structural Characteristics

The stereochemistry of H-D-Glu-OMe is a critical aspect of its identity and functionality. Unlike the naturally occurring L-glutamic acid found in proteins, H-D-Glu-OMe features the D-configuration at the alpha carbon atom. This stereochemical arrangement gives the compound unique properties and reactivity patterns compared to its L-isomer .

In its structure, the compound contains:

  • A free α-amino group

  • A free α-carboxylic acid group

  • A methyl-esterified γ-carboxylic acid group

This selective protection of the gamma carboxyl group makes it particularly valuable in peptide synthesis where specific reaction sites need to be available while others remain protected.

Applications in Research and Industry

H-D-Glu-OMe demonstrates remarkable versatility across multiple scientific disciplines and industrial applications. Its unique structural properties and reactivity make it valuable in several key areas.

Peptide Synthesis

In peptide synthesis, H-D-Glu-OMe serves as an essential building block, particularly useful for creating peptides with D-amino acid residues . The compound's selective protection pattern allows for controlled coupling reactions at the alpha-carboxyl group while maintaining the methyl ester protection at the gamma position. This selective reactivity enables the synthesis of complex peptides with precise structural characteristics, which is crucial for:

  • Development of peptide-based pharmaceuticals

  • Creation of peptide libraries for drug discovery

  • Synthesis of unnatural peptides with enhanced stability

  • Production of peptide mimetics with novel biological properties

The incorporation of D-amino acids into peptides often results in increased resistance to enzymatic degradation, making such peptides valuable as potential therapeutic agents with improved pharmacokinetic profiles.

Drug Development

In pharmaceutical research, H-D-Glu-OMe plays a significant role in the design and synthesis of drug candidates. The compound is particularly valuable for creating molecules that target specific biological pathways . Drug development applications include:

  • Design of enzyme inhibitors where D-amino acid components provide resistance to proteolytic degradation

  • Development of peptide-based drugs with enhanced bioavailability

  • Creation of peptidomimetics that target specific receptors

  • Synthesis of modified amino acid-based prodrugs with improved delivery characteristics

The unnatural D-configuration often confers unique binding properties to resulting compounds, potentially enhancing selectivity for target receptors or enzymes.

Biochemical Research

Researchers employ H-D-Glu-OMe in various biochemical investigations to study protein interactions and enzyme activities . Its applications in this field include:

  • Probing the stereoselectivity of enzymatic reactions

  • Investigating protein-peptide interactions

  • Studying the structural requirements for biological activity

  • Examining the role of D-amino acids in bacterial cell walls

These biochemical applications provide critical insights into cellular processes and disease mechanisms, potentially leading to new therapeutic strategies.

Diagnostic Applications

H-D-Glu-OMe can be incorporated into diagnostic assays, enhancing their sensitivity and specificity . In clinical and laboratory diagnostics, the compound contributes to:

  • Development of biomarkers for disease detection

  • Creation of contrast agents for imaging applications

  • Design of affinity ligands for protein purification

  • Production of calibration standards for analytical methods

These diagnostic applications enable more precise detection and monitoring of disease states, potentially improving clinical outcomes.

Food Industry Applications

In the food sector, H-D-Glu-OMe finds applications in flavor enhancement and food preservation . Its utility in this industry stems from:

  • Contribution to umami flavor development

  • Enhancement of flavor stability in processed foods

  • Improvement of texture in certain food products

  • Potential antimicrobial properties in food preservation

Biological Significance

Relationship to Bacterial Cell Walls

While H-D-Glu-OMe itself is a synthetic derivative, its parent compound D-glutamic acid occurs naturally in bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria . This natural presence of D-glutamic acid in bacterial structures is significant because:

  • It contributes to the structural integrity of bacterial cell walls

  • It represents a target for antimicrobial development

  • It provides a means of distinguishing bacterial components from host tissues

  • It plays a role in bacterial immune evasion strategies

Understanding these biological roles helps researchers develop targeted antimicrobial strategies and investigate bacterial physiology.

Storage FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations help maintain the compound's purity and reactivity for research applications . When preparing solutions, it is advisable to create stock solutions at appropriate concentrations and store them in separate packages to avoid degradation from repeated freezing and thawing cycles.

ManufacturerProduct NumberPurityPackage SizePrice (USD)
Chem-Impex14940≥99% (HPLC)100 mg$40.00
Chem-Impex14940≥99% (HPLC)250 mg$87.36
TRCG597045Not specified100 mg$165.00
US Biological278609Not specified250 mg$360.00
AK Scientific2389ABNot specified100 mg$104.00

This market analysis reveals significant price variations across suppliers, which may reflect differences in purity, production methods, or market positioning . Researchers should consider these factors along with supplier reliability when sourcing this compound for their studies.

Analytical Identification Methods

For researchers working with H-D-Glu-OMe, proper identification and verification of purity are essential. Common analytical methods used to characterize this compound include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic chemical shifts of protons and carbon atoms

  • Infrared (IR) spectroscopy identifies functional groups, particularly the ester carbonyl and carboxylic acid groups

  • Mass spectrometry confirms molecular weight and fragmentation patterns

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) assesses purity and can separate stereoisomers

  • Thin-Layer Chromatography (TLC) provides a quick check of identity and purity

  • Chiral chromatography confirms the D-configuration and absence of L-isomer contamination

Optical Methods

  • Polarimetry measures optical rotation, a critical parameter for confirming stereochemical purity

  • The specific rotation value of [α]D = -36 ± 2° (C=1 in H₂O) serves as an important reference point

Future Research Directions

The versatility of H-D-Glu-OMe suggests several promising directions for future research:

  • Development of novel peptide-based therapeutics incorporating this building block

  • Investigation of its potential in targeted drug delivery systems

  • Exploration of its role in creating peptidomimetics with enhanced stability

  • Assessment of its utility in creating diagnostic probes for specific disease markers

  • Evaluation of its applications in food technology and preservation

As research in peptide chemistry and amino acid derivatives continues to advance, H-D-Glu-OMe is likely to remain a valuable tool in the scientist's arsenal, contributing to developments across multiple disciplines.

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